N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with cyclopropyl and hydroxypropyl substituents, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
- N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide
- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-3-4-11(2)13(9-10)15(18)16-8-7-14(17)12-5-6-12/h3-4,9,12,14,17H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPNUXYEJYEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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